![molecular formula C27H30NO3PS2 B14409733 (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate CAS No. 85082-15-1](/img/structure/B14409733.png)
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate is a chemical compound known for its unique structure and properties. It contains a spirocyclic framework with sulfur atoms and a triphenylphosphonium group, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate typically involves the reaction of 1,5-dithiaspiro[5.5]undecane with triphenylphosphine in the presence of a suitable oxidizing agent. The reaction conditions often include solvents like dichloromethane or acetonitrile, and the process is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the spirocyclic framework can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The triphenylphosphonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur species
Substitution: Various substituted phosphonium salts
Aplicaciones Científicas De Investigación
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate involves its interaction with molecular targets through its sulfur and phosphonium groups. These interactions can lead to the modulation of various biochemical pathways, including oxidative stress response and enzyme inhibition. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide
- 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives
Comparison
Compared to similar compounds, (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium nitrate is unique due to its nitrate counterion, which can influence its reactivity and solubility. Additionally, the presence of the spirocyclic sulfur framework provides distinct chemical properties that can be leveraged in various applications.
Propiedades
Número CAS |
85082-15-1 |
|---|---|
Fórmula molecular |
C27H30NO3PS2 |
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
1,5-dithiaspiro[5.5]undecan-10-yl(triphenyl)phosphanium;nitrate |
InChI |
InChI=1S/C27H30PS2.NO3/c1-4-12-23(13-5-1)28(24-14-6-2-7-15-24,25-16-8-3-9-17-25)26-18-10-19-27(22-26)29-20-11-21-30-27;2-1(3)4/h1-9,12-17,26H,10-11,18-22H2;/q+1;-1 |
Clave InChI |
PASFRLKYJBQHTE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC2(C1)SCCCS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[N+](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


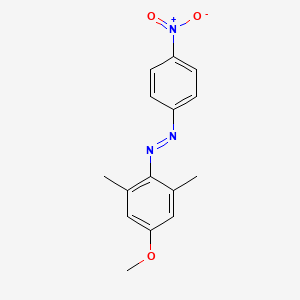

![Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate](/img/structure/B14409675.png)
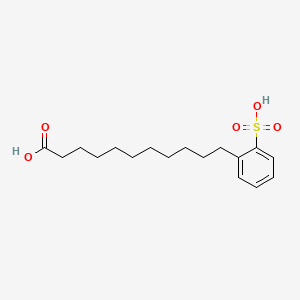


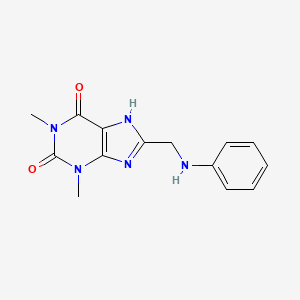


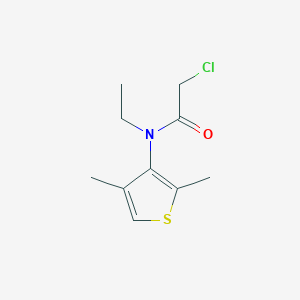

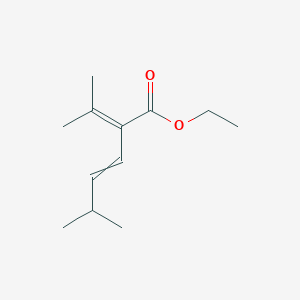
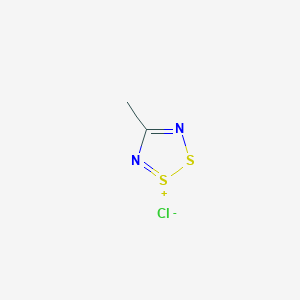
![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)
